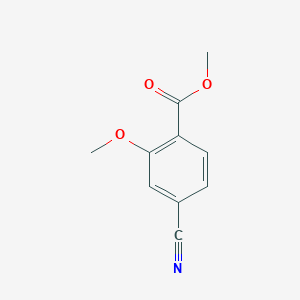

Methyl 4-cyano-2-methoxybenzoate

Description

Methyl 4-cyano-2-methoxybenzoate is an organic compound with the molecular formula C10H9NO3. It is characterized by a cyano group (-CN) and a methoxy group (-OCH3) attached to a benzoate ester. This compound is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol and chloroform .

Properties

IUPAC Name |

methyl 4-cyano-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCISGMVSHCQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-2-methoxybenzoate can be synthesized through the cyanation of methyl 2-methoxybenzoate. The reaction typically involves the use of a cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the cyano group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyanation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-cyano-2-methoxybenzoic acid.

Reduction: Formation of 4-amino-2-methoxybenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyano-2-methoxybenzoate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-cyano-2-methoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-cyanobenzoate: Similar structure but lacks the methoxy group.

Methyl 2-methoxybenzoate: Similar structure but lacks the cyano group.

4-cyano-2-methoxybenzoic acid: Similar structure but has a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 4-cyano-2-methoxybenzoate is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.

Biological Activity

Methyl 4-cyano-2-methoxybenzoate (CAS: 188793-06-8) is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Chemical Formula: C10H9NO3

- Molecular Weight: 189.18 g/mol

The compound features a methoxy group (-OCH3), a cyano group (-CN), and a benzoate structure, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness particularly against:

- Bacteria:

- Staphylococcus aureus

- Escherichia coli

- Fungi:

- Candida albicans

Table 1 summarizes the antimicrobial efficacy of this compound against selected microorganisms.

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor properties. It induces apoptosis in cancer cell lines, which is crucial for cancer treatment strategies. The compound's mechanism appears to involve the modulation of apoptotic pathways, potentially through interactions with cellular receptors and enzymes.

The biological activity of this compound can be attributed to its structural features:

- Cyano Group: The cyano group can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity to biological targets.

- Methoxy Group: The methoxy group contributes to lipophilicity, facilitating membrane penetration and bioavailability.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound. The compound was tested against clinical isolates of Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) and increased markers of apoptosis compared to untreated controls .

Safety and Toxicity

Toxicological assessments have indicated that this compound exhibits low toxicity at therapeutic doses. However, caution is advised as higher concentrations may lead to organ toxicity, particularly affecting liver and kidney functions .

Conclusion and Future Directions

This compound shows promise as a multifaceted compound with antimicrobial and antitumor activities. Ongoing research is necessary to explore its full potential in drug development, particularly in creating derivatives with enhanced efficacy and reduced toxicity.

Future studies should focus on:

- Mechanistic Studies: Further elucidation of the molecular pathways involved in its biological activities.

- In Vivo Studies: Evaluation of efficacy and safety profiles in animal models.

- Synthesis of Derivatives: Development of analogs with improved pharmacological properties.

The compound's unique chemical structure presents opportunities for innovation in therapeutic applications across various fields, including oncology and infectious disease management.References:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.